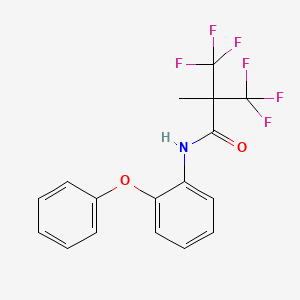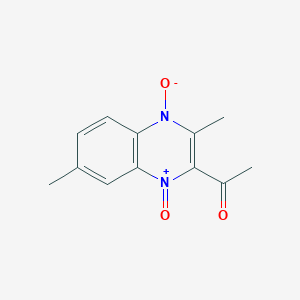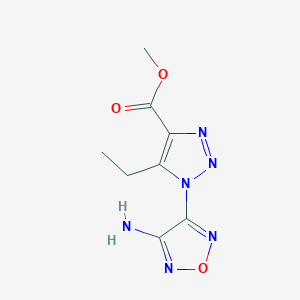![molecular formula C24H14Cl2N2O2 B11100818 3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11100818.png)
3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that features a combination of benzoxazole and naphthol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminobenzoxazole to form an intermediate Schiff base. This intermediate is then reacted with 2-naphthol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and catalysts would also be common to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially converting the Schiff base to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
3-(5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-(5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxazole and naphthol groups may also contribute to the compound’s ability to intercalate into DNA or disrupt cellular membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1H-benzimidazole: Shares the dichlorophenyl group and has similar biological activities.
2-(2-Hydroxyphenyl)benzoxazole: Contains the benzoxazole moiety and is used in similar applications.
3-(2-Hydroxy-1-naphthyl)benzoxazole: Combines naphthol and benzoxazole groups, similar to the target compound.
Uniqueness
3-(5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H14Cl2N2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
3-[5-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H14Cl2N2O2/c25-17-6-5-16(20(26)11-17)13-27-18-7-8-23-21(12-18)28-24(30-23)19-9-14-3-1-2-4-15(14)10-22(19)29/h1-13,29H |
InChI Key |
TTWPWVYKTVYBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C=C(C=C5)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol](/img/structure/B11100735.png)


![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11100750.png)

![S-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl) 3,4-dihydroxybenzenecarbothioate](/img/structure/B11100760.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11100763.png)

![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol](/img/structure/B11100778.png)
![2-Oxo-2-{4-[(phenylcarbonyl)amino]phenyl}ethyl 2,4-dichlorobenzoate](/img/structure/B11100781.png)
![N-methyl-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11100791.png)

![3,4-Dimethoxy-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11100798.png)
![4-chloro-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol](/img/structure/B11100806.png)
